Product packaging for 2-(Ethenyloxy)phenol(Cat. No.:CAS No. 58981-47-8)

2-(Ethenyloxy)phenol

Cat. No.: B14626197
CAS No.: 58981-47-8
M. Wt: 136.15 g/mol
InChI Key: AACJJTBDGOLJLL-UHFFFAOYSA-N
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Description

2-(Ethenyloxy)phenol (CAS 58981-47-8) is an organic compound of interest in chemical research and development. This compound, with the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol, is characterized by the presence of both phenolic and ethenyloxy functional groups . This structure makes it a potential candidate for use as a building block or monomer in polymer science and materials research, particularly in the synthesis of novel aromatic compounds and functionalized materials . The reactive vinyl ether group is a key feature, enabling participation in various chemical transformations, such as cycloadditions or serving as an intermediate in organic synthesis. Our product is supplied with a purity of >95% and requires storage at 2-8°C to maintain stability . This chemical is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use. For a comprehensive specification, please request the Certificate of Analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B14626197 2-(Ethenyloxy)phenol CAS No. 58981-47-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58981-47-8

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

2-ethenoxyphenol

InChI

InChI=1S/C8H8O2/c1-2-10-8-6-4-3-5-7(8)9/h2-6,9H,1H2

InChI Key

AACJJTBDGOLJLL-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=CC=C1O

Origin of Product

United States

Synthetic Methodologies for 2 Ethenyloxy Phenol and Its Derivatives

Direct Vinylation Strategies of Phenols

Direct vinylation of phenols represents an atom-economical approach to forming aryl vinyl ethers. This method typically involves the reaction of a phenol (B47542) with an acetylene (B1199291) source.

Fluoride-Mediated Functionalization with Acetylene Reagents

A notable advancement in direct vinylation involves the use of fluoride (B91410) to mediate the reaction between phenols and acetylene, which can be sourced from solid precursors. This approach offers a safer and more convenient alternative to using gaseous acetylene. asiaresearchnews.comsciengine.com

The combination of calcium carbide (CaC₂) and potassium fluoride (KF) serves as an effective solid acetylene reagent. asiaresearchnews.com This system provides a safe and easy-to-handle source of acetylene, which is generated in situ. asiaresearchnews.comsciengine.com The use of CaC₂ avoids the hazards associated with handling highly flammable and explosive acetylene gas, which typically requires specialized and costly equipment. asiaresearchnews.com Research has demonstrated that a CaC₂/KF system, often in conjunction with a base like potassium carbonate (K₂CO₃) and a solvent such as dimethyl sulfoxide (B87167) (DMSO), can efficiently vinylate a range of phenols. sciengine.comspbu.ru This method has been successfully applied to various hydroxyl-containing substrates, including biologically active molecules, to produce the corresponding vinyl ethers in high yields. sciengine.comspbu.ru

Table 1: Examples of Phenol Vinylation using CaC₂/Base Systems

Phenolic SubstrateBase SystemYield (%)Reference
PhenolCs₂CO₃/DMSOup to 96% mdpi.com
Substituted PhenolsCs₂CO₃/DMSOup to 95% sciengine.com
PhenolsK₂CO₃/KF/DMSOup to 97% sciengine.com
EstradiolCaC₂/KFup to 91% sciengine.com
CholesterolCaC₂/KFup to 91% sciengine.com

This table is interactive. Click on the headers to sort the data.

The role of fluoride in this synthetic strategy is multifaceted. Mechanistic studies have revealed that the fluoride ion (F⁻) plays a dual role in enhancing the reaction's efficiency. asiaresearchnews.comspbu.ru Firstly, it mediates the surface etching of the calcium carbide particles, which likely contributes to a more consistent generation of acetylene. spbu.ru Secondly, and crucially for the vinylation of phenols, fluoride activates the hydroxyl group. asiaresearchnews.comspbu.ru Theoretical calculations have shown that this fluoride-mediated activation of the hydroxyl group significantly lowers the activation barrier for the nucleophilic addition to the acetylene triple bond, thereby facilitating the reaction. spbu.ruananikovlab.ru This activation eliminates the necessity for very strong bases, which in turn increases the tolerance for various functional groups on the phenolic substrate. spbu.ruananikovlab.ru The reaction is generally more efficient for phenols with electron-donating substituents compared to those with electron-withdrawing groups. researchgate.netrsc.org

Copper(II)-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions provide a powerful and versatile method for the synthesis of aryl vinyl ethers, including 2-(ethenyloxy)phenol derivatives. These reactions offer mild conditions and broad substrate scope.

A highly effective method for the copper(II)-catalyzed O-vinylation of phenols involves the use of 2,4,6-trivinylcyclotriboroxane as a stable equivalent of the unstable vinylboronic acid. researchgate.netacs.org This reaction, typically mediated by copper(II) acetate (B1210297) at room temperature, allows for the synthesis of a wide array of functionalized aryl vinyl ethers in high isolated yields. researchgate.netresearchgate.net The 2,4,6-trivinylcyclotriboroxane is often used as its pyridine (B92270) complex to enhance stability and handling. researchgate.netacs.org This methodology has proven to be tolerant of a diverse range of functional groups on the phenol, making it a broadly applicable synthetic tool. researchgate.net The reaction has been utilized in the total synthesis of complex natural products, such as (±)-galantamine, highlighting its utility in advanced organic synthesis. rsc.org

Table 2: Copper-Catalyzed Vinylation of Phenols with Vinylating Agents

Phenol TypeVinylating AgentCatalyst/BaseKey FeatureReference
Substituted Phenols2,4,6-Trivinylcyclotriboroxane-pyridine complexCu(OAc)₂ / Amine BaseRoom temperature, high yields researchgate.netacs.org
Phenol DerivativesVinyl BromidesCuI / Nitrogen LigandsMild conditions (50-80 °C) nih.gov
ArylhydroxylaminesVinyliodonium SaltsCuBr / Na₂CO₃Forms substituted indoles pku.edu.cn

This table is interactive. Click on the headers to sort the data.

In copper-catalyzed O-vinylation reactions, the base plays a critical mechanistic role. In the coupling of phenols with 2,4,6-trivinylcyclotriboroxane, an amine base is essential. researchgate.netresearchgate.net One of its key functions is the in situ generation of an amine-coordinated boroxine (B1236090) ring. researchgate.netacs.org X-ray crystallography and NMR studies have demonstrated the formation of a tetracoordinate boron species through this interaction, which is believed to be a key intermediate in the reaction sequence. researchgate.netacs.org

The general catalytic cycle for copper-catalyzed C-O coupling reactions is thought to proceed through several key steps. Mechanistic studies on related copper-catalyzed aerobic oxidative couplings suggest a process involving transmetalation of the aryl group from boron to a Cu(II) center. acs.org This step is often the turnover-limiting step of the reaction. acs.org The resulting aryl-copper(II) species may then be oxidized to an aryl-copper(III) intermediate, which subsequently undergoes facile carbon-oxygen bond-forming reductive elimination to yield the aryl vinyl ether product and a reduced copper species. acs.org The active Cu(II) catalyst is then regenerated by an oxidant. The base is crucial for deprotonating the phenol, making it a more potent nucleophile for either the transmetalation step or the final C-O bond formation.

Hypervalent Iodine Reagent-Mediated Vinylation

Hypervalent iodine reagents have become powerful tools for a range of chemical transformations, including the vinylation of phenols. frontiersin.orgnih.gov These reagents offer unique reactivity under metal-free conditions, enabling the transfer of vinyl groups to various nucleophiles. frontiersin.orgnih.gov The mechanism of phenol oxidation by these reagents often starts with the formation of an aryloxyiodonium(III) intermediate. wikipedia.org

Stereoselective Synthesis of Phenol-Derived cis-Vinyl Ethers

A notable advancement in this area is the stereoselective synthesis of cis-β-phenoxyvinyl benziodoxolones (cis-β-phenol-VBXs) from an ethynyl (B1212043) benziodoxolone-acetonitrile complex (EBX-MeCN) and various phenols. nih.gov This reaction proceeds under mild conditions and is distinguished by its high stereoselectivity for the cis-isomer. nih.gov The process can be conducted in an aqueous solvent, with or without a catalytic quantity of a base. nih.gov The resulting cis-β-phenol-VBXs are stable and can be further derivatized into other useful compounds, such as cis-alkynylvinyl ethers and cis-iodovinyl ethers, without compromising the stereochemical integrity. nih.gov

Scope with Diverse Phenol Derivatives

The hypervalent iodine-mediated vinylation method demonstrates considerable versatility, accommodating a wide array of phenol derivatives. nih.govresearchgate.net The reaction is tolerant of phenols bearing both electron-donating and electron-withdrawing groups, as well as more complex structures, including natural products. nih.gov The reaction conditions are generally mild, typically involving stirring the phenol with the ethynyl benziodoxolone reagent in an ethanol/water mixture at room temperature for a short duration. researchgate.net

The table below summarizes the scope of this reaction with various substituted phenols, highlighting the isolated yields of the corresponding cis-β-phenoxyvinyl benziodoxolone products. researchgate.net

Phenol DerivativeProduct Yield (%)
Phenol93
4-Methoxyphenol95
4-tert-Butylphenol95
4-Phenylphenol94
4-Chlorophenol85
4-Bromophenol83
4-Iodophenol80
4-Cyanophenol75
4-Nitrophenol70
2-Naphthol88
Estrone72

Table 1: Scope and yields for the synthesis of cis-β-phenoxyvinyl benziodoxolones from various phenols. Data sourced from Ura, T., et al. (2020). nih.govresearchgate.net

Condensation Approaches (e.g., Phenol with Vinyl Acetate)

A more traditional route to aryl vinyl ethers involves the condensation of phenols with vinyl acetate. ontosight.ai This method can be catalyzed by transition metal complexes. One effective protocol uses an iridium catalyst, specifically di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂), with sodium carbonate as a base in toluene (B28343) at 100°C. orgsyn.org The reaction is believed to follow an addition-elimination pathway involving the alcohol and acetic acid, facilitated by the iridium catalyst and a base. orgsyn.org This approach has been successfully applied to various phenols, including p-methoxyphenol, yielding the corresponding vinyl ether in high yields (e.g., 91%). orgsyn.org

Alternatively, vinyl acetate can serve as an acetylating agent for phenols under basic conditions, producing an acetate ester and acetaldehyde (B116499) as a byproduct. google.com To favor the formation of the vinyl ether, the reaction conditions must be carefully controlled to promote O-vinylation over acetylation.

Synthesis of Functionalized Phenolic Vinyl Ether Derivatives

The synthesis of more complex and functionally diverse phenolic vinyl ethers often requires specialized methods that go beyond simple vinylation.

Approaches to Substituted Aryl Vinyl Ethers

Several modern methods have been developed for the efficient synthesis of functionalized aryl vinyl ethers. One such approach utilizes a copper(II) acetate-mediated coupling of substituted phenols with 2,4,6-trivinylcyclotriboroxane-pyridine complex at room temperature. researchgate.netnih.gov This procedure is tolerant of a wide range of functional groups on the phenol, providing high isolated yields of the desired aryl vinyl ethers. researchgate.netnih.gov An amine base plays a crucial role in the reaction, participating in the in-situ generation of an amine-coordinated boroxine ring. researchgate.net

Another strategy involves the reaction of phenols with a functionalized allyl bromide, such as diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate, in the presence of a base like potassium carbonate in acetonitrile (B52724). nih.gov This reaction proceeds through an initial Sₙ2 substitution followed by isomerization to yield trisubstituted aryl vinyl ethers. nih.gov

A bismuth(III) triflate-catalyzed cyclization of vinyl ethers has also been reported as a key step in a facile strategy for synthesizing aryl-substituted cycloarenes, demonstrating the utility of vinyl ether functionalities in constructing complex aromatic systems. chinesechemsoc.org

Ring-Closing Olefin Metathesis for Phenol Derivative Synthesis

Ring-closing olefin metathesis (RCM) has emerged as a powerful strategy for the direct construction of aromatic rings from linear precursors, offering a novel approach to phenol derivatives. acs.orgacs.org This method utilizes well-defined ruthenium catalysts, such as Grubbs' catalysts, which are known for their high reactivity and tolerance of various functional groups. acs.org

The core concept involves the RCM of specifically designed 1,4,7-trien-3-one precursors. nih.gov The cyclization of these trienones leads to a keto-tautomer which then aromatizes to the final phenol derivative. acs.org This RCM-tautomerization protocol allows for the regioselective formation of substituted phenols that can be difficult to access through traditional electrophilic aromatic substitution methods. organic-chemistry.org The reaction conditions can be optimized by selecting the appropriate generation of Grubbs' catalyst; for instance, the second-generation catalyst often results in faster reactions and higher yields. acs.org

The versatility of this method is demonstrated by its application to a range of precursors, yielding variously substituted phenol derivatives. organic-chemistry.orgthieme-connect.com

The table below presents examples of phenol derivatives synthesized using the RCM approach, along with the specific precursors and resulting yields. acs.org

Precursor (Substituents on Trienone)CatalystProductYield (%)
R¹=Pr, R²=PrGrubbs' II (10 mol%)2,3-Dipropylphenol93
R¹=Ph, R²=HGrubbs' II (10 mol%)2-Phenylphenol90
R¹=Ph, R²=DGrubbs' II (10 mol%)3-Deuterio-2-phenylphenol92

Table 2: Synthesis of phenol derivatives via Ruthenium-Catalyzed RCM of 1,4,7-trien-3-ones. Data sourced from Yoshida, K., et al. (2005). acs.org

This synthetic strategy underscores the power of RCM in building complex aromatic structures with high efficiency and selectivity. organic-chemistry.org

Chemo-Enzymatic Routes to Phenoxy-Containing Chiral Building Blocks

Chemo-enzymatic synthesis has emerged as a powerful strategy for the production of enantiomerically pure compounds, combining the selectivity of biocatalysts with the efficiency of chemical reactions. In the context of phenoxy-containing chiral building blocks, enzymes, particularly lipases and oxidoreductases, have been employed to achieve high levels of stereocontrol.

One notable approach involves the use of multi-enzyme cascades for the stereoselective functionalization of phenols. For instance, a four-step enzymatic cascade has been developed for the direct hydroxyethyl (B10761427) functionalization of substituted phenols to produce chiral benzylic alcohols. This process begins with the coupling of a phenol with pyruvate (B1213749) and ammonia (B1221849), catalyzed by an engineered tyrosine phenol lyase (TPL), to form a tyrosine derivative. Subsequently, a tyrosine ammonia lyase (TAL) eliminates the amino group to yield a substituted coumaric acid. The final step is a decarboxylation that produces a hydroxystyrene (B8347415) derivative, which is then hydrated to the chiral benzylic alcohol. nih.gov While this cascade was demonstrated for the synthesis of chiral (S)-1-(2-chlorophenyl)ethanol from 2-chlorophenol (B165306), the principle of using a cascade of enzymatic reactions to introduce a chiral side chain to a phenol is a significant advancement. nih.gov A time course study of this cascade with 2-chlorophenol at pH 8.0 showed a steady conversion to the final product, reaching 75% conversion after 24 hours with an enantiomeric excess (ee) of 87%. nih.gov

Another strategy involves the tandem use of laccases and lipases for the synthesis of enantiomerically enriched dimeric phenols from vinylphenols. researchgate.netresearchgate.net Laccase-catalyzed oxidation of substrates like isoeugenol (B1672232) and vinylguaiacol in biphasic systems leads to the formation of racemic dimers. researchgate.net These racemic mixtures can then be resolved through lipase-catalyzed kinetic resolutions in organic solvents. For example, the racemic dimer of 4-vinylphenol (B1222589) was resolved by alcoholysis reactions catalyzed by porcine pancreatic lipase, allowing for the separation of enantiomers. researchgate.net This demonstrates the potential of combining enzymatic oxidation and resolution to create complex chiral phenolic structures.

The kinetic resolution of racemic compounds using lipases is a widely applied technique. Lipase B from Candida antarctica (CALB) is a common biocatalyst for the enantioselective acylation of alcohols. mdpi.com For example, in the synthesis of the β-blocker (S)-betaxolol, racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol was resolved by esterification with vinyl acetate catalyzed by CALB, yielding the (R)-chlorohydrin in 99% ee and 38% yield. mdpi.com This highlights the utility of lipases in creating chiral phenoxy-containing building blocks, which could be applicable to the resolution of a hydroxylated derivative of this compound or a precursor.

While direct chemo-enzymatic synthesis of chiral this compound is not extensively documented, the principles established in the synthesis of other chiral phenoxy compounds are highly relevant. These include enzymatic kinetic resolution of racemic precursors and multi-enzyme cascade reactions to introduce chirality.

Base-Catalyzed Addition of Phenols to Fluorinated Vinyl Ethers

The base-catalyzed addition of phenols to fluorinated vinyl ethers represents a key method for the synthesis of fluorinated aryl vinyl ethers. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. The choice of base and reaction conditions can influence the outcome, leading to either vinyl substitution products or addition products.

The reaction conditions for the NaH-mediated synthesis of aryl 1,2-difluorodioxyethylenes involved using an excess of NaH (4 equivalents) to deprotonate the substituted phenols, thereby preventing the formation of addition products from protonation by residual water or unreacted phenol. nih.gov The reaction of aryl trifluorovinyl ethers with various phenols under these conditions is summarized in the table below.

Table 1: Synthesis of Aryl 1,2-difluorodioxyethylenes via NaH-catalyzed addition of phenols to aryl trifluorovinyl ethers. nih.gov
Aryl Trifluorovinyl EtherPhenol NucleophileProductYield (%)(Z:E) Ratio
Phenyl trifluorovinyl etherPhenol1,2-difluoro-1,2-diphenoxyethene8640:60
Phenyl trifluorovinyl ether4-Bromophenol1-(4-bromophenoxy)-1,2-difluoro-2-phenoxyethene7540:60
Phenyl trifluorovinyl ether4-Methoxyphenol1,2-difluoro-1-(4-methoxyphenoxy)-2-phenoxyethene8040:60
Phenyl trifluorovinyl ether2-tert-Butylphenol1-(2-tert-butylphenoxy)-1,2-difluoro-2-phenoxyethene5075:25
4-Bromophenyl trifluorovinyl etherPhenol1-(4-bromophenoxy)-1,2-difluoro-2-phenoxyethene7840:60

The base-catalyzed addition of phenols is not limited to trifluorovinyl ethers. It has also been applied to more highly fluorinated olefins like tetrafluoroethylene (B6358150) and chlorotrifluoroethylene (B8367) to produce 1,1,2,2-tetrafluoroethyl aryl ethers and 2-chloro-1,1,2-trifluoroethyl aryl ethers, respectively. organic-chemistry.org

Scalable Synthetic Protocols and Process Optimization for this compound Production

The development of scalable synthetic protocols for this compound is crucial for its potential industrial applications. Several methods for the vinylation of phenols have been reported that offer advantages in terms of scalability, safety, and cost-effectiveness.

One promising scalable method is the direct vinylation of phenols using calcium carbide (CaC₂) as a solid acetylene reagent. This approach avoids the need to handle gaseous acetylene under high pressure, which is a significant safety concern in large-scale synthesis. rsc.org A fluoride-mediated vinylation process has been developed using a CaC₂/KF system in DMSO. This method has been successfully applied to a range of phenols, including sterically hindered ones like 2-phenylphenol, which suggests its applicability to the synthesis of this compound. rsc.org The reaction is typically carried out at elevated temperatures (e.g., 130 °C) and has been shown to be scalable to the gram level with comparable yields to smaller scale reactions. mdpi.com For example, the vinylation of 3,5-dimethylphenol (B42653) using CaC₂/KF in a K₂CO₃/KOH/DMSO system at 130°C for 3 hours gave the corresponding vinyl ether in 70% isolated yield. rsc.org

The general procedure for this fluoride-mediated vinylation of phenols involves charging a reaction vessel with the phenol, potassium carbonate, potassium fluoride, and powdered calcium carbide in dry DMSO. After a brief period of stirring, water is added, and the mixture is heated. rsc.org

Table 2: Optimized Conditions for Fluoride-Mediated Vinylation of 3,5-Dimethylphenol. rsc.org
ParameterCondition
Substrate3,5-Dimethylphenol (1.0 mmol)
Acetylene SourceCalcium Carbide (2.0 mmol)
AdditivePotassium Fluoride (4.0 mmol)
BasePotassium Carbonate (0.5 mmol)
SolventDMSO (1.5 mL)
Co-solvent/ReagentWater (4.0 mmol)
Temperature130 °C
Time3 h
Isolated Yield70%

Another scalable approach for the synthesis of aryl vinyl ethers is the copper(II)-mediated coupling of phenols with a vinylboronic acid equivalent, such as 2,4,6-trivinylcyclotriboroxane-pyridine complex. This reaction proceeds at room temperature and is tolerant of a wide range of functional groups, leading to high isolated yields. nih.govresearchgate.net

Process optimization is a critical aspect of scalable synthesis. This involves the systematic study of reaction variables to identify the conditions that maximize yield, purity, and efficiency while minimizing cost and waste. whiterose.ac.uk For the production of this compound, key parameters to optimize would include temperature, reaction time, catalyst loading, and the equivalents of reagents. acs.org For instance, in the vinylation of phenols with calcium carbide, the type and amount of base, the fluoride source, and the reaction temperature are all critical variables that can be optimized to improve the process. rsc.org The industrial production of related compounds like 2-(vinyloxy)ethanol (B1195950) involves continuous flow reactors where ethylene (B1197577) glycol is reacted with acetylene in the presence of a base like sodium hydroxide. The reaction product is continuously removed and purified by distillation, a process that could potentially be adapted for this compound production. guidechem.com

Chemical Reactivity and Transformation Pathways of 2 Ethenyloxy Phenol

Reactivity of the Phenolic Moiety

The phenolic moiety, consisting of a hydroxyl group directly bonded to the aromatic ring, is the primary site of many chemical transformations. Its reactivity is significantly modulated by the presence of the ortho-positioned ethenyloxy group.

Phenols are highly susceptible to electrophilic aromatic substitution (EAS) reactions because the hydroxyl group strongly activates the aromatic ring. byjus.com An electrophile replaces a hydrogen atom on the aromatic ring, and the reaction's speed and orientation are dictated by the substituents already present. libretexts.orgsavemyexams.com

The rate and regioselectivity of electrophilic aromatic substitution on a benzene (B151609) ring are determined by the electronic properties of its substituents. wikipedia.orgchemistrytalk.org Substituents are broadly classified as either activating or deactivating groups. Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease it. libretexts.org

The ethenyloxy group (–O–CH=CH₂), similar to other alkoxy and hydroxyl groups, is a strong activating group . wikipedia.orgpressbooks.pub This activation arises from the resonance effect, where a lone pair of electrons on the oxygen atom is donated into the benzene ring's π-system. libretexts.orglibretexts.org This donation of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.org The increased electron density particularly accumulates at the positions ortho and para to the substituent. libretexts.orglibretexts.org

Consequently, the ethenyloxy group is an ortho-, para-director , meaning it directs incoming electrophiles to substitute the hydrogen atoms at positions 4 and 6 (ortho and para relative to the hydroxyl group, and meta and para relative to the ethenyloxy group). pressbooks.publibretexts.org The hydroxyl group is also a powerful ortho-, para-director. byjus.com In 2-(ethenyloxy)phenol, both the hydroxyl and ethenyloxy groups work in concert to strongly activate the ring, particularly at positions 4 and 6, for electrophilic attack.

Table 1: Influence of Functional Groups on Electrophilic Aromatic Substitution

Functional Group Classification Directing Effect Mechanism of Influence
-OH (Hydroxyl) Strong Activator Ortho, Para Resonance donation of electron density from oxygen lone pairs to the aromatic ring. byjus.comwikipedia.org
-OR (Alkoxy) Strong Activator Ortho, Para Resonance donation of electron density from oxygen lone pairs to the aromatic ring. wikipedia.orgpressbooks.pub
-O-CH=CH₂ (Ethenyloxy) Strong Activator Ortho, Para Functions as an alkoxy group; donates electron density via resonance. wikipedia.org

Regioselectivity in EAS refers to the preferential substitution at specific positions on the aromatic ring. For substituted phenols, the incoming electrophile is typically directed to the ortho and para positions relative to the powerful hydroxyl group. byjus.comlibretexts.org In this compound, both the -OH group (at C1) and the -O-CH=CH₂ group (at C2) direct incoming electrophiles.

The directing effects of these two groups reinforce each other, leading to a high degree of regioselectivity.

The hydroxyl group at C1 directs incoming electrophiles to positions 2, 4, and 6. Position 2 is already substituted.

The ethenyloxy group at C2 directs incoming electrophiles to positions 1, 3, and 5. Position 1 is already substituted.

The combined effect strongly activates positions 4 and 6 for substitution. The stability of the intermediate carbocation (the arenium ion) formed during the reaction determines the outcome. libretexts.org When an electrophile attacks at the ortho or para positions relative to an activating group, a resonance structure can be drawn where the positive charge is placed on the carbon atom bearing that group, allowing for direct stabilization by the substituent's lone pairs. libretexts.org This significantly lowers the activation energy for ortho and para substitution compared to meta substitution.

Phenolic compounds can undergo oxidation to produce various products, including phenoxy radicals and quinoid species. researchgate.net The specific outcome depends on the oxidant and reaction conditions.

The oxidation of phenols is a fundamental transformation that can lead to the formation of quinones. nih.gov Enzymes like tyrosinase and other phenoloxidases, as well as chemical oxidants, can catalyze the oxidation of phenols and catechols to their corresponding ortho-quinones. nih.govmdpi.com The initial step is often the formation of a phenoxy radical, which can then undergo further reactions. researchgate.net

In the case of this compound, which is a catechol derivative (catechol mono vinyl ether), oxidation would be expected to readily occur. The electrochemical oxidation of phenol (B47542) itself proceeds via an irreversible step to form catechol and hydroquinone, which are then reversibly oxidized to their respective quinones. uc.pt For phenols with a substituent at the para-position, oxidation typically yields only the ortho-quinone. uc.pt Given that this compound is an ortho-substituted phenol, its oxidation is likely to generate an o-benzoquinone derivative. These quinonoid products are highly reactive electrophiles. nih.gov

Table 2: Products from the Oxidation of Phenolic Compounds

Starting Compound Typical Oxidant/Method Primary Product Type Reference
Phenol Electrochemical Oxidation Catechol and Hydroquinone uc.pt
Substituted Phenols Tyrosinase, Chemical Oxidants ortho-Quinones or para-Quinones nih.govmdpi.com
2,6-Dialkylphenols Salcomine complexes, Co(II)-Pc Benzoquinones and Diphenoquinones researchgate.net

Photocatalytic oxygenation represents a modern approach to phenol transformation, often utilizing semiconductor photocatalysts like titanium dioxide (TiO₂) or photosensitizers under light irradiation. desline.comchemistryviews.org These processes typically involve reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated in the presence of a photocatalyst, light, and oxygen. nih.gov

Studies on the photocatalytic degradation of phenol show that the reaction is highly dependent on oxygen. nih.gov The process is often initiated by an electron transfer from the phenol to the photo-excited catalyst. nih.gov The primary reactive species responsible for the degradation can be hydroxyl radicals in aqueous solutions or singlet oxygen in anhydrous media. nih.gov The transformation of phenol can also be photosensitized by quinoid compounds themselves, which, upon photoexcitation, can oxidize the phenol molecule. rsc.org

While specific studies on the photocatalytic oxygenation of this compound are not widely documented, the general principles derived from phenol studies are applicable. The reaction would likely proceed through attack by photogenerated ROS on the aromatic ring, leading to hydroxylated intermediates and eventual ring-opening and mineralization. The presence of the electron-donating ethenyloxy group would make the ring highly susceptible to oxidative attack.

Oxidative Transformations

Reactivity of the Ethenyloxy Group

The ethenyloxy group, a vinyl ether moiety, is an electron-rich π-system, making it a versatile participant in several organic reactions. Its reactivity is central to the synthetic applications of this compound, enabling the construction of complex molecular architectures.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The electron-rich nature of the vinyl ether in this compound makes it a suitable component for various cycloaddition processes.

While direct examples of rhodium-catalyzed (5+2) cycloadditions of this compound with alkynes are not extensively documented in the literature, the reactivity of similar vinyl ether systems in related annulation reactions provides significant insight. Transition-metal catalysis, particularly with rhodium, is a well-established method for constructing seven-membered rings through (5+2) cycloadditions. scispace.comnih.gov These reactions typically involve a five-atom component and a two-atom component. In the context of related substrates, such as vinylcyclopropanes (VCPs), rhodium catalysts facilitate their reaction with alkynes to form cycloheptadienes. researchgate.net

Although not a direct (5+2) cycloaddition, rhodium(III)-catalyzed annulation reactions of ortho-alkenylphenols with alkynes demonstrate the potential for the vinyl group of a phenol derivative to participate in ring-forming processes with alkynes. acs.org These reactions proceed via a formal [3C+2C] cycloaddition, leading to the formation of spirocyclic products through dearomatization of the phenol ring. acs.org Furthermore, iridium catalysts have been shown to effect the intramolecular cycloisomerization of aryl vinyl ethers with alkynes, yielding functionalized benzofurans. colab.wsacs.orgnih.gov This highlights the capability of the vinyl ether moiety to engage in metal-catalyzed cyclization cascades with alkynes.

The mechanism of transition metal-catalyzed annulation reactions involving aryl vinyl ethers and alkynes is intricate and often involves several key steps. In rhodium-catalyzed reactions, the process can be initiated by the coordination of the rhodium catalyst to the vinyl ether and the alkyne. For instance, in the rhodium(III)-catalyzed annulation of 2-alkenylphenols with alkynes, a proposed mechanism involves the formation of a rhodacycle intermediate. acs.org This is often preceded by a C-H activation step. Subsequent migratory insertion of the alkyne into the rhodium-carbon bond leads to the formation of a larger metallacycle, which then undergoes reductive elimination to furnish the final annulated product. acs.orgchinesechemsoc.org

The scope of these annulation reactions can be quite broad, tolerating a range of substituents on both the aryl vinyl ether and the alkyne. For example, in the rhodium(III)-catalyzed dearomatizing (3+2) annulation of 2-alkenylphenols, various internal alkynes with alkyl, aryl, and even functional groups like hydroxyls are well-tolerated, leading to spirocyclic products in good yields and with high regioselectivity. acs.org Similarly, iridium-catalyzed cycloisomerizations show good functional group tolerance. colab.wsacs.orgnih.gov

Table 1: Examples of Annulation Reactions with Phenol Derivatives and Alkynes

Catalyst SystemPhenol DerivativeAlkyneProduct TypeReference
[Cp*RhCl₂]₂ / Cu(OAc)₂2-AlkenylphenolsInternal AlkynesSpirocyclic Dihydrobenzofurans acs.org
[IrCl(cod)]₂ / PCy₃ / NaBArF₄Aryl Vinyl Ether with tethered Alkyne-2,3-Disubstituted Benzofurans colab.wsacs.orgnih.gov
[Rh(PPh₃)₃Cl]3-Acyloxy-1,4-enynesTerminal AlkynesSeven-membered rings nih.gov

This table is illustrative and includes reactions of derivatives closely related to this compound to demonstrate the reactivity patterns.

Rearrangement Reactions

The ethenyloxy group in this compound is susceptible to rearrangement reactions, most notably the Claisen rearrangement, which is a powerful method for forming carbon-carbon bonds.

For this compound, the rearrangement would be expected to yield 2-allylphenol, though the specific "ethenyl" terminology implies a simpler allyl system. The general principle of the aromatic Claisen rearrangement is well-established for allyl aryl ethers. wikipedia.org

The mechanism of the Claisen rearrangement is well-studied and is understood to be a concerted, pericyclic process that proceeds through a highly ordered, chair-like six-membered transition state. libretexts.orglibretexts.orgjove.com This concerted nature means that bond-breaking and bond-forming occur simultaneously. Isotopic labeling studies have provided strong evidence for this intramolecular mechanism. libretexts.orglibretexts.org

Computational studies, such as those using density functional theory (DFT), have further elucidated the reaction pathway. For the thermal rearrangement of allyl aryl ethers, a tandem O acs.orgpku.edu.cn-sigmatropic shift followed by a acs.orgacs.org-sigmatropic shift (the Claisen rearrangement) has been proposed as a likely pathway for what might appear as a formal acs.orgpku.edu.cn rearrangement. acs.org These computational models also suggest that water molecules can assist in the final proton shift during the tautomerization of the dienone intermediate to the aromatic phenol. acs.org

While the classic Claisen rearrangement is a thermal process, variations exist that can be catalyzed by Lewis acids or other reagents, potentially allowing the reaction to proceed under milder conditions. The electronic properties of the substituents on the aromatic ring can also influence the rate and regioselectivity of the rearrangement. wikipedia.org

Table 2: Key Mechanistic Features of the Claisen Rearrangement of Aryl Vinyl Ethers

FeatureDescriptionReference
Reaction Type acs.orgacs.org-Sigmatropic Rearrangement libretexts.orglibretexts.orgjove.com
MechanismConcerted, Pericyclic libretexts.orglibretexts.orgwikipedia.org
Transition StateChair-like, six-membered ring libretexts.orglibretexts.orgjove.com
IntermediateCyclohexadienone libretexts.orglibretexts.orgjove.com
Final StepTautomerization to an aromatic phenol libretexts.orglibretexts.orgjove.com
Mechanistic InsightsPotential for tandem O acs.orgpku.edu.cn and acs.orgacs.org shifts; water-assisted proton transfer acs.org

Addition Reactions and Carbon-Carbon Bond Formation

The vinyl ether moiety in this compound is susceptible to various addition reactions, facilitating the formation of new carbon-carbon bonds. These transformations are pivotal in elaborating the molecular framework and accessing a diverse range of derivatives.

The Kharasch addition, a free-radical-mediated process, enables the addition of polyhalogenated alkanes across a double bond. wikipedia.org This reaction typically proceeds in an anti-Markovnikov fashion. wikipedia.org While specific studies on this compound are not prevalent, the general mechanism involves the generation of a radical from a precursor, which then adds to the alkene. wikipedia.orguni-koeln.de For instance, the addition of a trichloromethyl radical (•CCl₃), generated from carbon tetrachloride, to an alkene proceeds via a radical chain mechanism. libretexts.org The regioselectivity of the addition is governed by the formation of the more stable radical intermediate. libretexts.org

In a related context, photocatalytic Kharasch-type addition/cyclization reactions of phenol-linked 1,6-enynes with perhalogenated methane (B114726) have been reported. researchgate.net This suggests the potential for similar reactivity with this compound, where the vinyl group could participate in radical additions. The reaction of 1,7-diynes with alkyl halides like BrCCl₃ and CBr₄, initiated by a photocatalyst, yields β-gem-dihalovinyl ketones/aldehydes. researchgate.net This transformation highlights the utility of radical additions in constructing complex molecular scaffolds.

Recent advancements have also focused on amine-borane complex-initiated radical additions of SF₅Cl to alkenes and alkynes, offering an alternative to traditional trialkylborane initiators. beilstein-journals.org This method proceeds through a free-radical mechanism, where the SF₅• radical is the propagating species. beilstein-journals.org Such protocols could potentially be adapted for the functionalization of this compound.

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. organic-chemistry.orgiitk.ac.inmasterorganicchemistry.com Vinyl ethers, being electron-rich dienophiles, readily participate in these reactions, particularly with electron-poor dienes in what is known as an inverse-electron-demand Diels-Alder reaction. organic-chemistry.org The reactivity is driven by the formation of more stable sigma bonds from pi bonds. organic-chemistry.org The reaction is highly stereoselective, with the stereochemistry of the reactants being preserved in the product. iitk.ac.in

While direct examples involving this compound are scarce, the general reactivity of aryl vinyl ethers in radical cation Diels-Alder reactions has been demonstrated. beilstein-journals.org These reactions, often initiated by electrocatalysis, proceed in a stepwise manner. beilstein-journals.org For example, the reaction of an aryl vinyl ether with 2,3-dimethyl-1,3-butadiene (B165502) yields the corresponding Diels-Alder adduct. beilstein-journals.org The stepwise nature of the reaction is confirmed by the formation of a mixture of cis and trans isomers, regardless of the starting geometry of the vinyl ether. beilstein-journals.org

The table below summarizes the general conditions and outcomes for the radical cation Diels-Alder reaction of a representative aryl vinyl ether.

DieneDienophileConditionsProductYieldReference
2,3-Dimethyl-1,3-butadieneAryl vinyl ether1.0 M LiClO₄/CH₃NO₂, carbon felt electrodes, 1.2 V vs Ag/AgCl, 0.7 F/molDiels-Alder adductExcellent beilstein-journals.org

Annulation Reactions with Chalcogenides

Annulation reactions involving chalcogenides provide a direct route to various sulfur- and selenium-containing heterocyclic systems.

Palladium-catalyzed reactions are instrumental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The palladium-catalyzed oxidative annulation of phenols with unactivated internal alkynes provides a direct, one-step synthesis of 2,3-disubstituted benzo[b]furans. nih.gov This method exhibits a broad substrate scope. nih.gov

A plausible catalytic cycle for such transformations often involves the initial formation of a palladium-phenoxide complex, followed by intramolecular attack of the alkene or alkyne onto the palladium center. acs.org Subsequent steps can include base-induced rearomatization to form a palladacycle, which then undergoes further reactions to yield the final product. acs.org

In a related methodology, dichlorovinyl ethers, which can be synthesized from phenols, undergo site-selective palladium-catalyzed cross-coupling reactions. umanitoba.ca Prolonged exposure of the functionalized intermediate to palladium can promote an intramolecular C-H activation, leading to the formation of 2-substituted benzofurans. umanitoba.ca This strategy has been successfully applied to synthesize a wide array of benzofurans with diverse functionalities. umanitoba.ca

The following table presents examples of palladium-catalyzed annulation reactions leading to benzofuran (B130515) derivatives.

Reactant 1Reactant 2CatalystProductReference
PhenolUnactivated internal alkynePalladium catalyst2,3-Disubstituted benzo[b]furan nih.gov
ortho-AlkenylphenolAllenePd(II) catalystBenzoxepine derivative acs.org
Dichlorovinyl ether (from phenol)Boronic acidPalladium catalyst2-Substituted benzofuran umanitoba.ca

The synthesis of fused heterocyclic systems is a significant area of organic chemistry due to the prevalence of these motifs in biologically active molecules and materials. dspmuranchi.ac.inslideshare.netscribd.comuomus.edu.iq Palladium-catalyzed intermolecular annulation of alkynes is a particularly effective method for constructing a variety of heterocycles. core.ac.uk The general mechanism involves oxidative palladation of a starting material bearing a neighboring nucleophile, followed by cis-carbopalladation of the alkyne and subsequent intramolecular displacement of the palladium to form the heterocyclic ring. core.ac.uk

The reaction of 2-alkynylphenol derivatives with disulfides or diselenides in the presence of a palladium catalyst and iodine affords 3-sulfenylbenzofurans and 3-selenenylbenzofurans, respectively. acs.org This method provides a selective route to these chalcogen-containing benzofurans in moderate to excellent yields. acs.org

Furthermore, copper-catalyzed [2+2+1] annulation of vinyl iodonium (B1229267) salts with elemental sulfur or selenium has been developed for the synthesis of 2,4-disubstituted thiophenes and selenophenes with high regioselectivity. rsc.org While not directly involving this compound, this highlights the utility of transition metal catalysis in forming fused heterocyclic systems with chalcogens.

The synthesis of phenanthridine (B189435) derivatives can be achieved through the radical cyclization of 2-isocyanobiaryls. beilstein-journals.org The reaction is initiated by the addition of a radical species to the isocyano group, forming an imidoyl radical that undergoes intramolecular cyclization. beilstein-journals.org

Polymerization Research and Applications of 2 Ethenyloxy Phenol Derivatives

Cationic Polymerization of Vinyl Ethers with Phenolic Moieties

Cationic polymerization is the primary method for polymerizing vinyl ethers. However, the direct cationic polymerization of monomers with unprotected phenol (B47542) groups is challenging due to potential side reactions involving the acidic proton of the hydroxyl group. semanticscholar.org Consequently, a common and effective strategy involves the use of a protecting group for the phenol functionality, which is later removed to yield the desired phenolic polymer.

The synthesis of poly(vinyl ether)s with pendant phenol groups is typically achieved through a multi-step process. This process begins with the protection of the phenol group of a monomer precursor. For instance, a monomer such as 2-(4-acetoxyphenoxy)ethyl vinyl ether can be synthesized and subsequently polymerized. semanticscholar.org The cationic polymerization of this protected monomer, often carried out in a solvent like dichloromethane (B109758) (CH2Cl2) with an initiator such as BF3OEt2, yields a polymer with a poly(vinyl ether) backbone and protected phenol groups. semanticscholar.org The final step involves the deprotection of the polymer to unveil the pendant phenol groups, resulting in the target phenolic polymer. semanticscholar.org This approach allows for the creation of polymers with flexible spacer chains between the main polymer chain and the phenol group, which can lead to a low glass transition temperature (Tg) and enhanced processability. semanticscholar.org

Achieving control over the cationic polymerization of vinyl ethers has been a significant area of research, as traditional methods often suffer from chain-transfer and termination reactions. nih.govmit.edu The development of controlled/living polymerization techniques has been crucial for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions (dispersity, Đ), and specific end-functionalities. nih.gov

Key methodologies include:

Living Cationic Polymerization (LCP): The first LCP of alkyl vinyl ethers was reported in 1984. nih.gov Systems using initiators like hydrogen iodide/zinc iodide (HI/ZnI2) have been shown to produce well-defined living polymers, where the number-average molecular weight increases linearly with monomer conversion. researchgate.net

Lewis Acid-Based Systems: Weak Lewis acids, such as zinc chloride (ZnCl2), have been utilized in continuous microflow reactors to obtain well-defined polymers under ambient conditions without extensive purification of the monomer. researchgate.net

Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This technique offers excellent control over the polymerization process. nih.govnih.gov Visible light-induced cationic RAFT polymerization, using catalysts like manganese carbonyl bromide, allows for the synthesis of well-defined poly(vinyl ether)s at room temperature. researchgate.net Metal-free organocatalysts have also been developed for RAFT polymerization to avoid metal residues in the final polymer. nih.govacs.org

These controlled methods are essential for creating polymers with predictable characteristics and complex architectures.

Table 1: Comparison of Controlled/Living Polymerization Methodologies for Vinyl Ethers
MethodologyTypical Initiator/CatalystKey AdvantagesResulting Polymer Characteristics
Living Cationic Polymerization (LCP)HI/ZnI2, Et1.5AlCl1.5First method for controlled VE polymerization; allows for sequential monomer addition. nih.govresearchgate.netresearchgate.netControlled molecular weight, narrow dispersity (Đ ≤ 1.2). researchgate.netresearchgate.net
Cationic RAFT (Metal-Catalyzed)Manganese Carbonyl Bromide + LightCan be performed under mild conditions (room temp, ambient air). researchgate.netWell-defined polymers with good control over molecular weight and Đ. researchgate.net
Cationic RAFT (Organocatalyzed)BINOL-derived N,N′-bis(triflyl)phosphoramidimidates (PADIs)Avoids metal contamination; can enhance stereoregularity. acs.orgHigh molecular weight, good stereospecificity (up to 91% isotacticity). acs.org
Microflow Reactor PolymerizationZinc Chloride (ZnCl2)Simplifies strict reaction conditions; no need for monomer purification. researchgate.netControlled molecular weights and narrow dispersity (< 1.20). researchgate.net

The precise control afforded by living polymerization techniques enables the synthesis of polymers with complex and well-defined architectures. researchgate.net

Block Copolymers: These polymers consist of two or more distinct polymer segments linked together. They can be synthesized by the sequential addition of different monomers in a living polymerization process. researchgate.net Another innovative approach involves combining different polymerization mechanisms. For example, a single dormant group can be activated by two different stimuli to switch between cationic and radical polymerization, allowing for the creation of block copolymers from vinyl ethers and acrylates in a single reaction vessel. nih.gov

Star-Shaped Polymers: These macromolecules feature multiple linear polymer chains, or "arms," radiating from a central core. cmu.edu They can be synthesized using a "core-first" method, where a multifunctional initiator is used to simultaneously grow several polymer chains. cmu.edu Star-shaped polymers exhibit unique properties compared to their linear counterparts, such as lower solution viscosity and higher functional group density. rsc.orgchemrxiv.org Depending on the composition of the arms, they can be classified as homo-arm (identical arms) or mikto-arm (different arms) stars. cmu.edu

Kinetic studies are vital for understanding the mechanisms of cationic polymerization and optimizing reaction conditions. Cationic polymerizations are known to be extremely fast, often orders of magnitude faster than anionic or free radical polymerizations. mit.edu

Kinetic investigations of controlled or quasiliving cationic systems have revealed complex behaviors. For example, studies on the polymerization of styrene have shown that the process can proceed in two distinct stages. researchgate.net An initial, rapid stage may be characterized by slow initiation relative to propagation, followed by a much slower second stage where quasiliving polymerization occurs. researchgate.net During these stages, the evolution of molecular weight and molecular weight distribution as a function of monomer conversion is closely monitored. researchgate.net Such studies provide insight into the rates of initiation, propagation, and termination/transfer events, which is crucial for achieving controlled polymerization. cmu.edu

Copolymerization, the process of polymerizing two or more different monomers together, is a powerful strategy for creating materials with tailored properties that combine the characteristics of the individual monomers. nih.govacs.org Ethenyloxy-substituted monomers can be copolymerized with a variety of other monomers to produce functional copolymers.

For instance, the copolymerization of vinyl ethers with acrylates can yield polymers that balance the flexibility and impact resistance of poly(vinyl ether)s with the adhesion and chemical resistance of polyacrylates. acs.org Similarly, copolymerizing functional vinyl monomers with commodity monomers like vinyl benzene (B151609) (styrene) can introduce specific reactive groups into the polymer chain, which can then be used for further polymer modification to enhance properties or broaden applications. nih.gov

Integration into Advanced Polymeric Materials

Development of Functional Polyvinyl Ethers for Specific Material Properties

The polymerization of 2-(ethenyloxy)phenol derivatives leads to the formation of functional polyvinyl ethers with pendant phenolic groups. These groups are instrumental in defining the polymer's properties, such as high thermal stability, specific solubility characteristics, and strong adhesive properties due to hydrogen bonding capabilities. The reactivity of the phenolic hydroxyl group also allows for post-polymerization modification, enabling the introduction of various functionalities to fine-tune the material's properties for specialized applications. For instance, modifying the hydroxyl group can alter the polymer's hydrophilicity, refractive index, or chemical resistance.

The synthesis of these functional polyvinyl ethers can be achieved through controlled polymerization techniques. Cationic polymerization is a common method for vinyl ethers, and with the use of appropriate initiating systems, it is possible to obtain polymers with well-defined molecular weights and narrow molecular weight distributions. The flexible ether linkages in the polymer backbone, combined with the rigid phenolic side groups, create materials with a unique combination of properties.

Below is a table summarizing the types of functional groups that can be introduced and their effect on the resulting polymer's properties.

Functional Group IntroducedResulting Polymer PropertyPotential Application
Hindered PhenolsAntioxidant activityPolymer stabilization
Silyl EthersControlled reactivity, hydrophobicityIntermediate for further functionalization
Acetoxy GroupsPrecursor to phenolic hydroxylsPhotoresist materials
Alkyl ChainsIncreased flexibility, lower glass transition temp.Adhesives and coatings

Role as Monomers in Phenolic Resin Synthesis

Phenolic resins are a class of thermosetting polymers known for their excellent thermal stability, chemical resistance, and mechanical strength. nih.gov Traditionally, these resins are synthesized through the condensation reaction of phenol with formaldehyde. youtube.com this compound and its derivatives can be utilized as comonomers in the synthesis of phenolic resins. The incorporation of the vinyl ether moiety provides an additional reactive site for crosslinking, which can lead to resins with modified network structures and properties.

The vinyl ether group can participate in polymerization reactions under different conditions than the traditional phenol-formaldehyde condensation, offering the potential for dual-curing systems. This allows for a multi-stage curing process, which can be advantageous in certain manufacturing applications, such as in the production of composites and adhesives where a preliminary "B-stage" is desired before final curing. The copolymerization of this compound with other phenolic compounds allows for the creation of resins with properties that are intermediate between those of the respective homopolymers.

The following table outlines the comparison between traditional phenolic resins and those incorporating this compound.

PropertyTraditional Phenolic ResinThis compound Co-polymerized Resin
Curing MechanismCondensation (elimination of water)Condensation and addition polymerization
CrosslinkingMethylene (B1212753) bridgesMethylene bridges and polyvinyl ether chains
ProcessingHigh temperature and pressurePotential for lower temperature curing, dual-stage curing
Final PropertiesHigh rigidity, brittlenessPotentially enhanced flexibility and toughness

Precursors for Bio-based Adaptable and Degradable Phenolic Polymers

There is a growing demand for polymers derived from renewable resources to address environmental concerns. nih.gov Phenolic compounds are abundant in nature, particularly in lignin, a major component of biomass. rsc.orgbohrium.com This makes them attractive starting materials for the synthesis of bio-based polymers. This compound, when derived from bio-based phenols, can serve as a precursor for the development of more sustainable phenolic polymers. psu.edu

Research in this area focuses on creating polymers that are not only bio-based but also exhibit adaptability and degradability. The introduction of cleavable linkages into the polymer backbone is a key strategy to impart degradability. universite-paris-saclay.fr For polymers derived from this compound, this could be achieved by copolymerizing it with monomers that contain hydrolyzable or enzymatically cleavable groups. The resulting polymers could find applications in areas where controlled degradation is beneficial, such as in temporary adhesives or certain biomedical devices. The development of such polymers is a significant step towards a circular economy for polymeric materials. mdpi.com

Components in Chemically Amplified Photoresist Systems

Chemically amplified photoresists are critical materials in the microelectronics industry for the fabrication of integrated circuits. semanticscholar.org These systems rely on a photogenerated acid to catalyze a cascade of chemical reactions that change the solubility of the polymer film. Polymers with pendant phenolic groups, such as poly(p-hydroxystyrene), are widely used in this technology. semanticscholar.org

Derivatives of this compound, particularly those where the phenolic hydroxyl group is protected by an acid-labile group, are excellent candidates for chemically amplified photoresist formulations. Upon exposure to radiation, a photoacid generator releases an acid, which then cleaves the protecting group, regenerating the phenolic hydroxyl group. This change from a non-polar (protected) to a polar (unprotected) state alters the polymer's solubility in a developer solution, allowing for the creation of intricate patterns on a substrate. The vinyl ether backbone of polymers derived from this compound can offer different etch resistance and mechanical properties compared to traditional polystyrene-based photoresists.

Formation of Fluorinated Arylene Vinylene Ether (FAVE) Polymers

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low dielectric constants. nih.gov Fluorinated arylene vinylene ether (FAVE) polymers are a class of materials that combine the properties of fluoropolymers with the processability of poly(arylene ether)s. rsc.org The synthesis of FAVE polymers can involve the step-growth polycondensation of bisphenols with bis(trifluorovinyl ether) monomers. rsc.org

While not a direct polymerization of this compound, related vinyl ether chemistry is central to the formation of the vinylene ether linkages in FAVE polymers. Research in this area provides a basis for the potential use of fluorinated derivatives of this compound in the synthesis of novel FAVE polymers with tailored properties. The incorporation of such monomers could lead to materials with enhanced solubility, adhesion, or optical properties for applications in advanced electronics and aerospace.

Challenges and Strategies in Polymerization Control

While this compound and its derivatives offer significant potential in polymer synthesis, controlling their polymerization to achieve desired material properties presents several challenges. The presence of multiple reactive sites and the inherent reactivity of the monomers necessitate precise control over the polymerization conditions to avoid undesirable side reactions.

Mitigation of Side Reactions (e.g., Oligomerization, Degradation)

During the polymerization of vinyl ethers, including derivatives of this compound, several side reactions can occur that negatively impact the properties of the final polymer. These include uncontrolled oligomerization, chain transfer reactions, and degradation of the polymer backbone. Oligomerization leads to a high content of low molecular weight species, which can plasticize the polymer and reduce its mechanical strength and thermal stability. nih.gov Degradation can occur under harsh reaction conditions, leading to a decrease in molecular weight and a broadening of the molecular weight distribution.

Strategies to mitigate these side reactions are crucial for the synthesis of high-performance polymers. The use of living or controlled polymerization techniques, such as living cationic polymerization, allows for precise control over the polymer's molecular weight and architecture while minimizing side reactions. researchgate.net This is often achieved by using specific initiating systems and carefully controlling the reaction temperature and monomer concentration. The addition of certain ligands or solvents can also help to stabilize the propagating species and prevent unwanted reactions. nih.gov

The following table summarizes common side reactions and strategies for their mitigation.

Side ReactionConsequenceMitigation Strategy
Uncontrolled OligomerizationHigh content of low molecular weight species, reduced mechanical properties. nih.govUse of living/controlled polymerization techniques, optimization of monomer/initiator ratio.
Chain TransferBroad molecular weight distribution, limited molecular weight.Low polymerization temperatures, use of non-transferring solvents.
Polymer DegradationReduced molecular weight, compromised thermal stability. researchgate.netMild reaction conditions, use of stabilizing additives.
Side Reactions of Phenolic GroupCrosslinking, inhibition of polymerization.Protection of the hydroxyl group prior to polymerization.

Control of Molecular Weight Distribution and Functionality

Precise control over the molecular weight, molecular weight distribution (MWD), and functionality of polymers derived from this compound is critical for tailoring their properties for specific applications. Research in the broader field of vinyl ether polymerization has established robust methodologies, primarily centered around living cationic polymerization and controlled radical polymerization techniques, which are directly applicable to this compound and its derivatives.

Controlling Molecular Weight and Polydispersity

The synthesis of well-defined polymers with predictable molecular weights and narrow MWDs (low polydispersity index, PDI or Đ) is achieved by minimizing chain-transfer and termination reactions that are common in conventional cationic polymerization. wikipedia.org Living cationic polymerization (LCP) is a premier technique for this purpose, establishing an equilibrium between active ionic propagating species and dormant covalent species, where the rate of exchange is significantly faster than the rate of propagation. wikipedia.orgacs.org

Various initiating systems have been developed to achieve this control. Classical systems for vinyl ethers include combinations of a weak proton source with a Lewis acid, such as the HI/I₂ system. wikipedia.org More advanced systems utilize a macromolecular initiator with multiple initiating sites, which, when activated by a Lewis acid like ethylaluminum dichloride (EtAlCl₂), can induce living cationic graft polymerization. nih.gov This "grafting-from" approach allows for the synthesis of complex architectures like brush-shaped polymers with well-controlled side chains. nih.gov

Recent advancements have focused on metal-free catalyst systems to avoid potential metal contamination in the final polymer. semanticscholar.org Organic acids, such as pentacarbomethoxycyclopentadiene (PCCP), have been employed as catalysts that protonate the vinyl ether monomer, leading to a living polymerization process by inhibiting chain-transfer events through hydrogen bonding interactions. rsc.orgnih.gov The use of trifluoromethyl sulfonates has also been shown to effectively catalyze the polymerization of various vinyl ethers, yielding polymers with low PDI values around 1.1. nih.gov

Furthermore, techniques such as cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization offer another layer of control. rsc.orgresearchgate.net Cationic RAFT can be regulated by external stimuli, such as visible light, which allows for precise temporal control over the polymerization process. acs.orgresearchgate.net By switching the light source on and off, the generation of active cationic species can be controlled, thereby regulating monomer conversion and the growth of the polymer's molecular weight. acs.org

Beyond simply achieving a narrow PDI, advanced methods can control the entire shape of the molecular weight distribution. nsf.gov One such strategy involves the metered addition of a chain transfer agent (CTA) during the polymerization. rsc.org By controlling the rate of CTA addition over time, it is possible to produce polymers with the same number-average molecular weight (Mₙ) but with different MWD asymmetries or breadths (dispersity). nsf.govrsc.org This level of control is essential as the MWD shape can significantly influence the final material's rheological and mechanical properties. nsf.gov

The effectiveness of these control strategies is demonstrated in the following table, which summarizes representative data from the controlled polymerization of vinyl ethers using different initiating systems.

MonomerInitiating System / CatalystMₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
2-Methoxyethyl vinyl ether (MOVE)Spiropyran vinyl ether (SPVE) / TFA / EtAlCl₂6,3001.25 mdpi.com
Isobutyl vinyl ether (IBVE)Poly(PhAVE-AcOH) / EtAlCl₂-1.05 - 1.10 nih.gov
Various Vinyl EthersTrifluoromethyl sulfonates-~1.1 nih.gov
Ethyl vinyl ether (EVE)Photocatalyst / CTA / Visible LightLinear increase with conversion1.10 - 1.19 researchgate.net

Mₙ: Number-average molecular weight; PDI: Polydispersity Index. Data is illustrative of the control achievable with modern polymerization techniques.

Introduction of Functionality

The inherent structure of this compound, with its reactive phenolic hydroxyl group, makes its corresponding polymer an excellent platform for introducing a wide range of functionalities. Functionality can be incorporated into the polymer architecture through several strategies, including the use of functional monomers, specialized initiators (end-functionalization), or post-polymerization modification. mdpi.comnih.govnih.gov

End-Functionalization: A specific functional group can be placed at the beginning of a polymer chain by using an initiator that contains the desired moiety. mdpi.com For instance, an initiator bearing a photoresponsive spiropyran group has been used to synthesize poly(vinyl ether)s with a spiropyran unit at one end. mdpi.com This approach is a powerful tool for creating telechelic polymers or block copolymers where a specific function is required at the chain terminus. Similarly, the polymerization can be terminated with a specific agent to functionalize the other end of the chain. nih.gov

Side-Chain Functionalization: The most direct way to achieve side-chain functionality is by polymerizing a monomer that already contains the functional group. In the case of poly(this compound), the pendant phenol group is a versatile handle for subsequent chemical reactions. The hydroxyl group can undergo classic phenolic reactions such as esterification or etherification, allowing for the attachment of a vast library of different molecules to the polymer backbone. nih.govrsc.org This post-polymerization modification is a key advantage, enabling the tuning of the polymer's properties, such as solubility or biological activity, after the main chain has been formed. nih.gov For example, the functionalization of simple phenols is a widely used strategy to enhance their antioxidant or antimicrobial properties, a principle that can be extended to the phenolic groups along the polymer chain. nih.govmdpi.com

Spectroscopic and Analytical Characterization Research of 2 Ethenyloxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

While specific experimental spectra for 2-(ethenyloxy)phenol are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its structural components—a phenolic ring and a vinyloxy group—and comparison with similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the vinyl protons, and the phenolic hydroxyl proton.

Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the typical aromatic region (approximately 6.8-7.4 ppm). Their specific shifts and coupling patterns would be influenced by the electron-donating effects of both the hydroxyl and vinyloxy substituents.

Vinyl Protons: The three vinyl protons would constitute an AMX spin system, giving rise to three distinct signals. The geminal protons (=CH₂) would show characteristic doublet of doublets, while the proton on the oxygen-substituted carbon (=CHO-) would also be a doublet of doublets. The expected chemical shifts are influenced by the electronegativity of the adjacent oxygen and the anisotropy of the phenyl ring. For a related compound, ethyl-3-(2,6-dimethoxy-4-methylphenoxy)acrylate (S-VE), the vinylic protons are reported at δ 7.65 (d, J = 12.2 Hz, 1H) and 5.26 (d, J = 12.2 Hz, 1H). rsc.org

Hydroxyl Proton: The phenolic -OH proton would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent, typically in the range of 4-8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the vinyloxy group (C-O-vinyl) would be significantly deshielded.

Vinyl Carbons: Two signals are expected for the vinyl carbons. The terminal methylene (B1212753) carbon (=CH₂) would appear at a lower chemical shift compared to the oxygen-substituted carbon (=CHO-).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H6.8 - 7.4-
Vinyl-H (=CH₂)~4.2 - 4.8-
Vinyl-H (=CHO-)~6.5 - 6.8-
Phenolic-OH4 - 8 (variable)-
Aromatic-C-115 - 160
Vinyl-C (=CH₂)-~90 - 100
Vinyl-C (=CHO-)-~145 - 150

Note: The values in Table 1 are estimations based on general spectroscopic principles and data from related compounds. Actual experimental values may vary.

The conformation of this compound is primarily determined by the rotational isomerism around the C(aryl)-O and O-C(vinyl) bonds. NMR spectroscopy, particularly the analysis of nuclear Overhauser effects (NOE) and coupling constants, can provide insights into the preferred conformation.

Research on related aryl vinyl ethers suggests that the molecule predominantly exists in a planar or near-planar conformation to maximize p-π conjugation between the oxygen lone pairs, the vinyl group, and the aromatic ring. researchgate.net The presence of the ortho-hydroxyl group can lead to the formation of an intramolecular hydrogen bond with the ether oxygen, which would favor a specific conformation. Studies on sterically strained aryl vinyl ethers have shown that ortho-substitution significantly influences the conformational equilibrium between s-cis and s-trans rotamers. researchgate.net For this compound, the s-trans conformation might be favored to minimize steric hindrance, but the potential for intramolecular hydrogen bonding could stabilize the s-cis conformer. Detailed 2D NOESY experiments would be required to definitively determine the dominant conformation in solution.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations and is highly effective for identifying functional groups.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, vinyl, and aromatic moieties.

Table 2: Predicted FT-IR Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H stretch (phenolic)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (vinylic)3020 - 3080Medium
C=C stretch (vinylic)1630 - 1650Medium
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-O-C stretch (asymmetric)1200 - 1275Strong
C-O stretch (phenolic)1180 - 1260Strong
C-H out-of-plane bend (vinylic)910 - 990Strong
C-H out-of-plane bend (aromatic)750 - 870Strong

The broad O-H stretching band is a hallmark of phenols. researchgate.net The asymmetric C-O-C stretch is characteristic of aryl vinyl ethers and is typically strong. spectroscopyonline.com The positions and intensities of the aromatic C-H and C=C vibrations provide information about the substitution pattern of the benzene ring.

Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals.

For this compound, the C=C stretching vibrations of both the vinyl group and the aromatic ring are expected to be prominent in the Raman spectrum. The symmetric breathing mode of the benzene ring, typically around 1000 cm⁻¹, should also be observable. Studies on phenolic compounds have shown that Raman spectroscopy is sensitive to the substitution pattern and intermolecular interactions. uliege.befrontiersin.org The region below 200 cm⁻¹ in the Raman spectrum can provide information about lattice vibrations and intermolecular forces in the solid state. uliege.be

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (136.15 g/mol ).

The fragmentation of aryl ethers in MS is well-documented. miamioh.eduwhitman.edu For this compound, the following fragmentation pathways are likely:

Loss of the vinyl group: Cleavage of the O-vinyl bond to lose a C₂H₃ radical (27 u), resulting in a fragment ion at m/z 109.

Loss of acetylene (B1199291): A rearrangement reaction could lead to the elimination of acetylene (C₂H₂) (26 u), giving a fragment at m/z 110.

Formation of a phenoxy radical: Cleavage of the C(aryl)-O bond can lead to the formation of a phenoxy radical ion.

Cleavage of the aromatic ring: Further fragmentation of the aromatic ring can lead to smaller charged species.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound.
m/zPredicted FragmentLoss
136[M]⁺-
109[M - C₂H₃]⁺Vinyl radical
110[M - C₂H₂]⁺Acetylene
94[C₆H₆O]⁺Rearrangement and loss of C₂H₂
77[C₆H₅]⁺Phenyl cation

The relative intensities of these fragment ions would provide further structural information and confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. matec-conferences.org This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. matec-conferences.org In the context of this compound, GC-MS is instrumental in determining the purity of a synthesized batch and identifying any byproducts or unreacted starting materials.

The sample, once injected into the gas chromatograph, is vaporized and separated into its individual components as it travels through a capillary column. gnest.org The choice of the column is critical for achieving good resolution between the target analyte and potential impurities. matec-conferences.org For phenolic compounds, columns such as the HP-5 MS are commonly employed. gnest.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries like the NIST library. researchgate.netnist.gov

In a typical analysis, the purity of this compound would be assessed by the relative area of its peak in the total ion chromatogram (TIC). For high-purity samples, this value is often expected to be 99.9% or greater. iteh.ai Impurities, even at trace levels, can be identified, which is crucial for quality control in both research and industrial applications. matec-conferences.orgiteh.ai For instance, the presence of related phenolic compounds or starting materials from its synthesis would be readily detected. gnest.org

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

ParameterValue
Column HP-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) gnest.org
Carrier Gas Helium gnest.org
Injector Temperature 250 °C
Oven Program Initial temp 60°C, ramp to 280°C
Detector Mass Spectrometer
Mass Range 35-450 amu matec-conferences.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is an indispensable tool for the precise determination of the molecular formula of a compound. rsc.org Unlike nominal mass spectrometry, HR-ESI-MS provides highly accurate mass measurements, which allows for the unambiguous assignment of an elemental composition. rsc.org For this compound (C8H8O2), the theoretical monoisotopic mass is 136.0524 g/mol . epa.gov

In an HR-ESI-MS experiment, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through an electrospray source. This soft ionization technique typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, minimizing fragmentation and preserving the molecular ion. nih.gov The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, then measures the mass-to-charge ratio (m/z) of the ions with exceptional accuracy. mdpi.com

The experimentally determined mass can then be compared to the theoretical masses of potential molecular formulas. The low mass error, typically in the parts-per-million (ppm) range, enables the confident identification of the correct molecular formula, distinguishing it from other isobaric compounds. mdpi.com This technique is particularly valuable for confirming the identity of novel compounds or for verifying the composition of synthesized materials. mdpi.com

Table 2: HR-ESI-MS Data for this compound

ParameterValue
Molecular Formula C8H8O2 epa.gov
Theoretical Monoisotopic Mass 136.0524 g/mol epa.gov
Ionization Mode ESI (Positive or Negative) mdpi.com
Expected Ion (Positive) [C8H8O2+H]+
Expected m/z (Positive) 137.0603
Expected Ion (Negative) [C8H8O2-H]-
Expected m/z (Negative) 135.0446

X-ray Diffraction Analysis

X-ray diffraction techniques are pivotal for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural information.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound in the solid state. This technique involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

Chromatographic Methods

Chromatographic techniques are essential for the separation and analysis of complex mixtures, including polymers derived from this compound.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution

When this compound is polymerized, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for characterizing the resulting polymer's molecular weight and molecular weight distribution (polydispersity). warwick.ac.uk GPC separates molecules based on their hydrodynamic volume in solution. waters.com

In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel beads. gcms.cz Larger polymer chains are excluded from the pores and elute first, while smaller chains can penetrate the pores to varying degrees and have a longer retention time. gcms.cz The elution profile is monitored by a detector, typically a refractive index (RI) detector for universal detection or a UV detector if the polymer has a suitable chromophore. waters.com

The GPC system is calibrated using a series of well-characterized polymer standards with known molecular weights. lcms.cz From the calibration curve, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample can be determined. gcms.cz The PDI provides information about the breadth of the molecular weight distribution, which is a critical parameter influencing the physical and mechanical properties of the polymer. lcms.czgoogle.com

Table 3: Typical GPC Parameters for Polymer Analysis

ParameterValue
Column Styrene-divinylbenzene (SDVB) based (e.g., Phenogel) phenomenex.com
Mobile Phase Tetrahydrofuran (THF) or other suitable organic solvent gcms.cz
Detector Refractive Index (RI), UV waters.com
Calibration Polystyrene or polymethylmethacrylate standards lcms.cz
Flow Rate 1.0 mL/min gcms.cz
Temperature Ambient or elevated, depending on polymer solubility phenomenex.com

Flash Chromatography for Purification Strategies

Flash chromatography is a cornerstone technique in synthetic organic chemistry for the rapid and efficient purification of reaction mixtures. phenomenex.com It is a form of low to medium pressure liquid chromatography that is particularly well-suited for separating the target compound, this compound, from unreacted starting materials, reagents, and byproducts. The principle of separation relies on the differential partitioning of the mixture's components between a stationary phase and a mobile phase. wpmucdn.com

For phenolic compounds like this compound, both normal-phase and reversed-phase flash chromatography can be employed, with the choice depending on the specific impurities present in the crude reaction mixture. biotage.comresearchgate.net

Normal-Phase Flash Chromatography

This is the most common approach for purifying moderately polar organic compounds.

Stationary Phase: The standard stationary phase for normal-phase flash chromatography is silica (B1680970) gel (SiO₂), typically with a particle size of 40-63 µm. sci-hub.st Its polar surface effectively adsorbs polar molecules. Given that phenols can be somewhat acidic and may interact strongly or irreversibly with standard silica gel, deactivation of the silica may sometimes be necessary. This can be achieved by pre-flushing the column with a solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) (1-3%), to prevent tailing and improve recovery. rochester.edu

Mobile Phase (Eluent): The selection of an appropriate mobile phase is critical for achieving good separation. A combination of a non-polar solvent and a more polar solvent is typically used. Common solvent systems for purifying phenol (B47542) derivatives include mixtures of hexanes or petroleum ether with ethyl acetate (B1210297) or dichloromethane (B109758). cardiff.ac.uknih.govnih.gov

A gradient elution, where the proportion of the polar solvent is gradually increased during the chromatography run, is often the most effective strategy. rochester.edu This allows for the initial elution of non-polar impurities in a low-polarity solvent, followed by the elution of the desired product, this compound, as the solvent polarity increases. Finally, highly polar impurities can be washed from the column at high solvent polarity.

The ideal solvent system is typically developed first on a small scale using Thin-Layer Chromatography (TLC) to determine the retention factors (Rf) of the components. wpmucdn.comsci-hub.st

Table 1: Suggested Mobile Phase Systems for Normal-Phase Flash Chromatography of this compound

Non-Polar SolventPolar SolventGradient Example (Non-Polar:Polar)Target Compound ElutionNotes
HexanesEthyl Acetate100:0 → 80:20Expected to elute as a major band within the gradient.A very common and effective system for many phenol derivatives. cardiff.ac.uknih.gov
Petroleum EtherEthyl Acetate95:5 → 70:30Provides good separation for moderately polar compounds. mdpi.comPetroleum ether is a less expensive alternative to hexanes.
DichloromethaneHexanes50:50 → 100:0Useful if the compound has low solubility in hexanes. wpmucdn.comThe column must be run slowly as dichloromethane is viscous. rochester.edu
Toluene (B28343)Ethyl Acetate98:2 → 90:10Can offer different selectivity compared to aliphatic solvents. ualberta.caToluene can alter the interactions between the analytes and the stationary phase.

This table is based on common practices for purifying phenolic compounds and serves as a starting point for method development.

Reversed-Phase Flash Chromatography

For crude mixtures containing highly polar impurities or if this compound proves difficult to purify using normal-phase conditions, reversed-phase flash chromatography offers a powerful alternative. biotage.com

Stationary Phase: In this mode, the stationary phase is non-polar, most commonly silica gel that has been chemically modified with C18 alkyl chains (C18-silica). researchgate.net

Mobile Phase (Eluent): The mobile phase is polar, typically consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. A buffer, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%), is often added to the mobile phase to ensure that acidic or basic compounds are in a single ionic form, leading to sharper peaks and better separation. biotage.com In reversed-phase chromatography, non-polar compounds are retained more strongly, and the polarity of the mobile phase is decreased (by increasing the organic solvent content) to elute the compounds.

Table 2: Typical Parameters for Flash Chromatography Purification

ParameterNormal-PhaseReversed-Phase
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18-Functionalized Silica
Sample Loading Dry load on silica or dissolved in minimal DCM/TolueneDissolved in minimal DMSO, Methanol, or Acetonitrile
Eluent A Hexane or Petroleum EtherDeionized Water + 0.1% TFA
Eluent B Ethyl Acetate or DichloromethaneAcetonitrile or Methanol + 0.1% TFA
Typical Gradient 0% → 40% B over 15-20 column volumes10% → 100% B over 15-20 column volumes
Detection UV (typically 254 nm and/or 280 nm)UV (typically 220 nm and/or 254 nm)
Fraction Collection Monitored by TLC analysisMonitored by TLC or analytical HPLC

This table provides a general guide; specific parameters must be optimized for each unique purification challenge.

The collected fractions containing the pure this compound, as determined by TLC or another analytical method, are combined, and the solvent is removed under reduced pressure to yield the purified product. nih.gov

Computational and Theoretical Investigations of 2 Ethenyloxy Phenol

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations have become an indispensable tool for understanding the electronic structure and predicting the properties of molecules like 2-(ethenyloxy)phenol. These methods provide insights into the fundamental characteristics of the molecule, which are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent methods used in quantum chemical calculations. arxiv.orgntnu.no DFT has gained widespread popularity due to its balance of computational cost and accuracy in predicting various molecular properties. aimspress.com It is based on the principle that the energy of a system is a functional of the electron density. aimspress.com Various functionals, such as B3LYP and CAM-B3LYP, are employed within the DFT framework to approximate the exchange-correlation energy, a key component of the total energy. ijsrst.comnih.govtorvergata.it

The Hartree-Fock method, a foundational ab initio approach, approximates the many-electron wavefunction as a single Slater determinant. arxiv.orgntnu.no While it treats electron exchange exactly, it completely neglects electron correlation, which can be a significant limitation for accurately describing many systems. arxiv.orgaimspress.com Despite this, HF serves as a crucial starting point for more advanced, correlation-corrected methods and is valuable for comparative studies. ntnu.nokarazin.ua Both DFT and HF methods are utilized to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. ijsrst.comkarazin.ua

Selection and Optimization of Basis Sets (e.g., 6-311++G(d,p), 6-31G(d))

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets generally yield more accurate results but at a higher computational cost. Common basis sets include the Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311++G(d,p). karazin.uarsc.org

The 6-311++G(d,p) basis set, for instance, is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, and polarization functions (d,p) to allow for more flexibility in the orbital shapes. karazin.uarsc.org The selection of an appropriate basis set is a critical step in any computational study and is often guided by the specific properties being investigated and the available computational resources. For instance, the PBE1PBE DFT method with the 6-311++G(d,p) basis set has been used for geometry optimizations. rsc.org

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. epstem.net Different colors on the MEP surface indicate regions of varying potential; typically, red and yellow represent negative potential (electrophilic attack sites), while blue indicates positive potential (nucleophilic attack sites). epstem.net

For phenolic compounds, the MEP can reveal the acidic nature of the hydroxyl proton and the nucleophilic character of the oxygen atom and the aromatic ring. torvergata.it The analysis of MEP for this compound would highlight the regions most susceptible to electrophilic and nucleophilic attack, offering insights into its reactivity in various chemical reactions. epstem.netmdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique used to study hybridization, bonding, and intermolecular interactions within a molecule. uni-muenchen.deuba.ar It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. uni-muenchen.defaccts.de

NBO analysis provides detailed information about the electron density distribution in bonds and lone pairs. ajol.infoscirp.org A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. uni-muenchen.de These interactions, often referred to as delocalization or hyperconjugation, describe the stabilizing effect of electron density moving from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de For this compound, NBO analysis could elucidate the nature of the C-O bonds, the hybridization of the atoms, and the extent of delocalization between the vinyl ether group and the phenol (B47542) ring. ajol.info

Predictive Modeling of Reactivity and Mechanisms

Computational chemistry plays a crucial role in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify transition states and calculate activation barriers, providing a deeper understanding of reaction pathways.

Calculation of Reaction Activation Barriers (e.g., Vinylation of Phenol)

A key application of computational chemistry is the calculation of activation energy barriers for chemical reactions. This information is vital for understanding reaction kinetics and predicting the feasibility of a particular transformation. For instance, the vinylation of phenol to produce vinyl ethers, including this compound, has been a subject of both experimental and theoretical investigation.

Computational studies, often employing DFT methods, can model the reaction pathway for the vinylation of phenol. rsc.org For example, the direct reaction of phenol with acetylene (B1199291) to form a vinyl ether has been shown to have a significant activation barrier. rsc.org Theoretical calculations have revealed that the presence of a fluoride (B91410) anion can mediate this reaction, significantly lowering the activation barrier by coordinating with the hydroxyl group and the acetylene. rsc.org This demonstrates the power of computational modeling in not only predicting reactivity but also in understanding the role of catalysts and additives in chemical reactions.

Potential Energy Surface (PES) Scans for Reaction Pathways

Potential Energy Surfaces (PES) are fundamental in computational chemistry for understanding and predicting the course of chemical reactions. A PES can be visualized as a landscape of hills and valleys, where the valleys represent stable molecules (reactants and products) and the peaks and mountain passes correspond to transition states. wayne.edu By mapping the energy of a system as a function of the positions of its nuclei, a PES provides crucial insights into reaction energetics and rates. wayne.edu

For reactions involving phenolic compounds, such as the Claisen rearrangement, PES scans are instrumental. For instance, in the aza-Claisen rearrangement, which shares mechanistic similarities with rearrangements that this compound could undergo, PES profiles are used to illustrate the change in the activation energy (ΔG‡) with different substitutions. researchgate.net The height and profile of the pass separating reactant and product valleys on the PES determine the reaction rate. wayne.edu

Solvation Models (e.g., SMD, PCM) in Computational Studies

Solvation models are essential in computational chemistry for accurately describing the influence of a solvent on a molecule's properties and reactivity. numberanalytics.com These models can be broadly categorized as implicit (continuum) or explicit. Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium, which is a computationally efficient approach. numberanalytics.comfaccts.de Explicit models involve including individual solvent molecules in the calculation, offering a more detailed but computationally intensive picture.

The SMD model is a universal continuum solvation model applicable to any charged or uncharged solute in any solvent, using the solute's electron density without defining partial atomic charges. researchgate.net It separates the solvation free energy into bulk electrostatic contributions and short-range interactions related to the solvent-accessible surface area of the solute's atoms. researchgate.net The PCM family of models places the solute in a cavity within the dielectric continuum of the solvent. faccts.de

In the context of phenolic compounds, the choice of solvation model significantly impacts the accuracy of calculated properties like pKa. For instance, a study on the computational pKa determination of various phenols found that the SMD model, when used with the CAM-B3LYP functional and two explicit water molecules, provided highly accurate results with a mean absolute error of 0.3 pKa units. mdpi.comnih.govresearchgate.net In this study, different solvation models, including SMD, CPCM, and IEFPCM, were compared, and SMD generally performed well, especially when explicit water molecules were included to model specific hydrogen bonding interactions with the phenolic hydroxyl group. mdpi.comtorvergata.it Another study aiming to predict the aqueous pKa of phenols found that while direct calculations with SMD and PCM models overestimated the values, correlation equations built using the PCM method yielded excellent predictions with mean absolute errors of 0.26–0.27 pKa units. nih.gov

These findings underscore the importance of selecting an appropriate solvation model, and often a hybrid approach combining implicit and explicit solvent representations, to obtain reliable computational predictions for molecules like this compound in solution. The use of models like SMD and PCM is crucial for studying its reactivity, acidity, and spectroscopic properties in different solvent environments.

Theoretical Determination of Physicochemical Parameters

Computational pKa Determination for Phenolic Acidity

The acidity of a phenol, quantified by its pKa value, is a fundamental physicochemical parameter. Computational chemistry offers powerful tools to predict the pKa of phenolic compounds, providing insights into their reactivity and behavior in different chemical environments. mdpi.comnih.gov The "direct approach" is a common method that calculates the Gibbs free energy of the acid-base equilibrium directly in the solution phase. mdpi.com

A highly accurate protocol for computing the pKa of phenols involves using Density Functional Theory (DFT) calculations. nih.govresearchgate.net One successful method combines the CAM-B3LYP functional with the 6-311G+dp basis set and the SMD solvation model, while also including two explicit water molecules in the calculation. mdpi.comnih.govresearchgate.net This approach has been shown to yield pKa values for a series of 13 differently substituted phenols with a mean absolute error of just 0.3 units, without the need for empirical correction factors. mdpi.comnih.gov The inclusion of explicit water molecules is crucial as they form an ordered hydrogen-bonded cage around the phenolic hydroxyl group, which significantly influences its acidity. mdpi.com

For phenol itself, various computational models have been tested. The combination of the B3LYP functional and the SMD solvation model, with the inclusion of two explicit water molecules, has been shown to produce a calculated pKa value very close to the experimental value. torvergata.it Another study using a different thermodynamic cycle and the B3LYP/6-31G++d,p level of theory calculated the pKa of phenol to be 9.81, which is in good agreement with the experimental value of 9.95. illinois.edu

While a specific computational pKa value for this compound was not found in the search results, these established methodologies could be readily applied to predict its acidity. The electronic effect of the ethenyloxy group would be a key determinant of its pKa relative to unsubstituted phenol.

Table 1: Comparison of Computational Methods for Phenol pKa Determination

Computational MethodCalculated pKaExperimental pKaReference
2H₂O/CAM-B3LYP/SMDClose to Exp.9.99 nih.gov mdpi.comnih.gov
B3LYP/6-31G++d,p with Thermodynamic Cycle9.819.95 illinois.edu illinois.edu
Direct calculations with M06-2X, B3LYP, etc. & SMD/PCMOverestimated9.99 nih.gov nih.gov

Note: "Close to Exp." indicates that the study reported a ΔpKa close to zero without specifying the exact calculated value.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for technologies like laser generation and optical switching. arxiv.org Computational quantum chemistry provides a powerful means to predict the NLO properties of molecules, thereby accelerating the discovery of new materials. arxiv.orgnih.gov The key parameter for second-order NLO response is the first hyperpolarizability (β). mdpi.com

The prediction of NLO properties is sensitive to the chosen computational method and the molecular environment. nih.govdiva-portal.org Density Functional Theory (DFT) is a widely used approach, with various functionals being benchmarked for their accuracy in predicting NLO properties. mdpi.com For instance, the CAM-B3LYP and M06-2X functionals are considered highly suitable for calculating spectroscopic parameters related to NLO spectroscopy. mdpi.com The B3LYP functional, while widely used, is known to sometimes overestimate NLO properties. mdpi.com The choice of basis set, such as 6-311++G(d,p), is also critical. nih.gov

Solvent effects can significantly influence NLO properties. For example, the second harmonic generation hyperpolarizability of one prototype molecule was shown to nearly double when moving from the gas phase to an aqueous solvent. nih.gov Therefore, incorporating solvation models is essential for accurate predictions. diva-portal.org

While there are no specific predictions for the NLO properties of this compound in the provided search results, the methodologies are well-established. A computational study on this molecule would likely involve:

Geometry optimization using a suitable DFT functional and basis set.

Calculation of the first hyperpolarizability (β) tensor.

Inclusion of solvent effects using a continuum model like PCM or SMD.

The results would reveal whether this compound possesses significant NLO properties, potentially making it a candidate for applications in photonics. The interplay between the electron-donating phenolic hydroxyl group and the ethenyloxy substituent could lead to interesting NLO characteristics. Machine learning approaches are also emerging as a rapid screening tool to predict NLO properties based on large datasets of known materials. arxiv.orguniv-lyon1.fr

Elucidation of Catalytic Cycles and Reaction Mechanisms

Computational studies are indispensable for elucidating the detailed mechanisms of catalytic reactions. numberanalytics.com A catalytic cycle describes the sequence of steps a catalyst undergoes during a reaction, typically involving reactant adsorption, chemical transformation, and product desorption. numberanalytics.com Understanding these cycles at a molecular level is key to optimizing catalysts for improved activity and selectivity.

For reactions involving phenol derivatives, computational chemistry can map out the entire reaction pathway, identify intermediates and transition states, and determine the rate-limiting step. For instance, in a study of the Rh(III)-catalyzed oxidative Heck coupling of phenol carbamates with alkenes, DFT calculations were used to compare two possible mechanisms: an "arene activation-first" and an "alkene activation-first" pathway. rsc.org The calculations showed that the arene activation-first mechanism is more favorable. rsc.org This pathway involves three key steps:

Alkene insertion: The alkene inserts into the Rh(III)-aryl bond. rsc.org

β-Hydride elimination: This final step releases the product and regenerates the catalyst. rsc.org

Another relevant example is the vinylation of phenols using calcium carbide (CaC₂). A combined experimental and theoretical study on the fluoride-mediated vinylation of phenols revealed a dual role for the fluoride anion. rsc.orgresearchgate.net It was found to both etch the surface of the calcium carbide, renewing its reactivity, and activate the hydroxyl group for nucleophilic addition, significantly reducing the activation barrier. rsc.orgresearchgate.net

Emerging Research Directions and Future Perspectives for 2 Ethenyloxy Phenol

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of aryl vinyl ethers, including 2-(Ethenyloxy)phenol, has traditionally been challenging, often requiring harsh conditions such as the high-pressure reaction of phenols with acetylene (B1199291). However, recent research has focused on developing milder, more efficient, and highly selective methods for O-vinylation. The future for synthesizing this compound will likely involve the refinement and application of these modern techniques to achieve higher yields and greater purity while minimizing byproducts.

Key research directions include:

Transition-Metal Catalysis: Copper- and palladium-catalyzed reactions have emerged as powerful tools for forming C-O bonds. Copper(II)-mediated coupling of phenols with vinylboronic acid equivalents, such as 2,4,6-trivinylcyclotriboroxane, allows the reaction to proceed at room temperature with a broad tolerance for various functional groups. nih.govacs.org Similarly, palladium-catalyzed methods, using vinyl triflates or vinyl halides as the vinyl source, offer another efficient route. researchgate.netrsc.org Future work will likely focus on optimizing these catalytic systems specifically for hydroxylated phenols to prevent competitive reactions and enhance regioselectivity for the desired O-vinylation over potential C-vinylation.

Acetylene-Free Vinylation: To circumvent the hazards associated with using acetylene gas, alternative vinylating agents are being explored. A notable approach involves the pyridine-catalyzed reaction of phenols with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which diastereoselectively yields functionalized vinyl ethers under mild conditions. tandfonline.comtandfonline.com Another promising avenue is the use of transetherification, where a vinyl ether like ethyl vinyl ether transfers its vinyl group to a phenol (B47542), often catalyzed by a palladium complex. academie-sciences.fr

Direct Vinylation with Safer Acetylene Surrogates: The use of calcium carbide as a solid, stable, and safe source of acetylene represents a significant step towards greener synthesis. rsc.org Developing catalytic systems that can efficiently utilize calcium carbide for the direct vinylation of substituted phenols like catechol would provide a cost-effective and scalable route to this compound.

Table 1: Comparison of Modern Synthetic Routes for Aryl Vinyl Ethers

Method Catalyst / Reagent Key Advantages Potential Challenges for this compound
Copper-Mediated Coupling Cu(OAc)₂, Vinylboronic acid equivalent Mild conditions, high yields, broad functional group tolerance. nih.govacs.org Substrate cost, potential for catalyst deactivation by the phenol group.
Palladium-Catalyzed Coupling Pd₂(dba)₃, Ligand, Vinyl triflate High efficiency for specific substrates. rsc.org Cost of palladium and specialized ligands, availability of vinyl triflate.
Pyridine-Catalyzed Addition Pyridine (B92270), DMAD Diastereoselective, mild conditions, acetylene-free. tandfonline.comtandfonline.com Produces a functionalized vinyl ether, not a simple vinyl group.
Direct Vinylation Calcium Carbide, KOH/DMSO Low-cost reagent, safer than acetylene gas, green methodology. rsc.org Requires optimization for selective mono-vinylation of diols.

| Transetherification | Palladium Complex, Ethyl vinyl ether | Avoids acetylene, single-step synthesis. academie-sciences.fr | Reaction is an equilibrium; may require excess of one reagent. |

Exploration of New Catalytic Systems for Transformations of this compound

The dual functionality of this compound makes it a versatile substrate for further chemical modification. Future research will undoubtedly focus on developing new catalytic systems that can selectively target either the vinyl group or the phenol moiety, enabling the synthesis of complex molecules and functional monomers.

Selective Vinyl Group Transformations: The electron-rich double bond of the vinyl ether is susceptible to various transformations. The Mizoroki-Heck reaction, for instance, can be used to arylate the vinyl group. A key challenge and research focus is controlling the regioselectivity to yield either the α- or β-arylated product, which can be achieved by carefully selecting the palladium catalyst, ligands, and reaction conditions. nih.govacs.org Other potential transformations include cycloaddition reactions and acid-catalyzed hydrolysis to unmask a carbonyl group. acs.orgnih.gov

Selective Phenol and Arene Transformations: The phenol group and the aromatic ring offer additional sites for modification. Research into selective C-H functionalization could allow for the introduction of new substituents at the ortho or para positions relative to the hydroxyl group. acs.orgscispace.com Furthermore, the hydroxyl group itself can be a handle for subsequent etherification or esterification, creating multifunctional molecules.

Orthogonal Catalysis: A significant future direction is the development of orthogonal catalytic systems that can perform sequential or one-pot transformations on both functional groups independently. For example, a palladium catalyst could be used to functionalize the vinyl group, followed by the introduction of an enzyme or a different transition metal catalyst to modify the phenolic ring, without interference between the two systems.

Table 2: Potential Catalytic Transformations of this compound

Target Moiety Reaction Type Catalyst System Example Potential Product Class
Vinyl Group Mizoroki-Heck Arylation Palladium / P(t-Bu)₃ Arylated ethers / ketones. acs.org
Vinyl Group [2+2] Cycloaddition Ruthenium Complex Substituted cyclobutanes. acs.org
Vinyl Group Hydrolysis Acid Catalyst 2-Hydroxyacetophenone precursor. nih.gov
Aromatic Ring C-H Vinylation/Alkenylation SnCl₄-Bu₃N Di-alkenylated phenols. acs.orgscispace.com
Phenol Group O-Alkylation Organic Base / Phase Transfer Di-ethers. researchgate.net

| Phenol Group | Oxidative Coupling | Laccase / Peroxidase (Biocatalyst) | Biaryl compounds, oligomers. mdpi.com |

Integration into Advanced Functional Materials Beyond Traditional Polymers

The structure of this compound, featuring a polymerizable vinyl group and a functional phenol group, makes it an ideal monomer for creating advanced functional materials. While vinyl ethers are known to undergo cationic polymerization, the presence of the acidic phenol group presents both challenges and opportunities. acs.org

Future research in this area will likely explore:

Novel Homopolymers and Copolymers: Protection of the hydroxyl group would allow for controlled cationic polymerization to produce poly(this compound). Subsequent deprotection would yield a functional polymer with pendant phenol groups, which could be used in applications requiring adhesion, antioxidant properties, or as a platform for post-polymerization modification. Copolymerization with other monomers, such as acrylates or other vinyl ethers, could produce materials with tailored thermal and mechanical properties. acs.orgresearchgate.net

Smart and Responsive Materials: The phenolic hydroxyl group can participate in hydrogen bonding and respond to changes in pH. Polymers incorporating this monomer could be designed as "smart" materials that alter their solubility, conformation, or binding properties in response to environmental stimuli.

High-Performance Coatings and Adhesives: The combination of a flexible poly(vinyl ether) backbone and the strong adhesive properties associated with phenolic resins suggests that polymers derived from this compound could be excellent candidates for high-performance coatings, adhesives, and composites. researchgate.netbasf.com

Photoresists and Electronic Materials: Poly(vinylphenol)s are critical materials in the electronics industry, particularly as photoresists. acs.org By creating a polymer with a similar phenolic structure but derived from a vinyl ether, new materials with different solubility, etch resistance, and processing characteristics could be developed.

Table 3: Potential Material Applications for this compound-Derived Polymers

Polymer Type Key Feature Potential Application Area
Homopolymer Pendant phenol groups Adhesives, antioxidant additives, platforms for grafting.
Copolymer (e.g., with acrylates) Balanced properties (flexibility/adhesion) UV-curable coatings, pressure-sensitive adhesives. acs.org
Cross-linked Network Thermal stability, chemical resistance Thermosets, composite matrices.

| Functionalized Polymer | Tunable surface energy/solubility | Smart surfaces, membranes, biomedical materials. |

Application of Sustainable Chemistry Principles in Synthesis and Processing

The principles of green chemistry are increasingly guiding chemical research and development. The synthesis and processing of this compound provide numerous opportunities to implement more sustainable practices.

Atom Economy and Waste Reduction: Future synthetic routes will be evaluated based on their atom economy. Catalytic addition reactions, such as the direct vinylation of catechol, are inherently more atom-economical than substitution reactions that generate salt byproducts. rsc.org

Use of Renewable Feedstocks: Phenol and its derivatives can be sourced from lignin, a major component of biomass and a renewable alternative to petroleum-based feedstocks. yedarnd.com Integrating lignin-derived catechol into the synthesis of this compound would significantly improve the sustainability profile of the compound and its downstream products.

Benign Catalysts and Solvents: Research will continue to move away from toxic heavy metals and volatile organic solvents. This includes the development of more efficient earth-abundant metal catalysts (e.g., iron, copper) and the use of biocatalysts. Enzymes like laccases or peroxidases could be explored for transformations of the phenol ring under mild, aqueous conditions. mdpi.com Similarly, performing reactions in greener solvents like water or ionic liquids, or under solvent-free conditions, will be a key goal. researchgate.net

Table 4: Green Chemistry Approaches for this compound

Green Chemistry Principle Research Direction Example
Prevention (Waste) Develop high-yield, selective catalytic syntheses. Copper-catalyzed O-vinylation with >90% yield. acs.org
Atom Economy Favor addition reactions over substitution. Direct vinylation using calcium carbide. rsc.org
Safer Chemicals Replace hazardous reagents. Use of calcium carbide instead of pressurized acetylene gas. rsc.org
Catalysis Replace stoichiometric reagents with catalysts. Use of catalytic palladium or copper for C-O bond formation. nih.govrsc.org
Renewable Feedstocks Source starting materials from biomass. Deriving the phenol moiety from lignin. yedarnd.com

| Benign Solvents | Eliminate or replace volatile organic compounds. | Enzyme-catalyzed reactions in aqueous buffer. nih.gov |

Synergy of Experimental and Computational Approaches for Mechanistic Understanding

The advancement of research into this compound will be significantly accelerated by the close integration of experimental synthesis and characterization with computational modeling. Density Functional Theory (DFT) and other computational methods provide powerful insights into reaction mechanisms, catalyst behavior, and material properties, thereby guiding experimental design and reducing trial-and-error.

Elucidating Reaction Mechanisms: Computational studies can map out the energy profiles of different reaction pathways. For example, DFT calculations have been instrumental in understanding the factors that control regioselectivity in the Heck arylation of vinyl ethers, revealing how ligand sterics and electronics influence the transition states for α- versus β-addition. nih.govacs.org Similar studies could predict the most effective catalyst and conditions for the selective synthesis of this compound.

Designing Novel Catalysts: By modeling the interaction between the substrate, catalyst, and ligands, computational chemistry can help in the rational design of new catalysts with enhanced activity and selectivity. This approach can be used to screen potential catalysts for O-vinylation or for selective transformations of the final product before they are synthesized and tested in the lab.

Predicting Polymer Properties: Computational modeling can predict the reactivity ratios for the copolymerization of this compound with other monomers, providing a guide for synthesizing copolymers with a desired monomer sequence and, consequently, specific material properties. rsc.org Molecular dynamics simulations can also be used to predict the bulk properties of the resulting polymers, such as their glass transition temperature and mechanical strength.

Table 5: Synergy of Computational and Experimental Approaches

Research Area Experimental Challenge Computational Contribution
Synthesis Achieving high selectivity for O-vinylation over C-alkylation. DFT calculations to determine the activation barriers for competing pathways. nih.govresearchgate.net
Catalysis Controlling regioselectivity in vinyl group functionalization. Modeling transition states to understand ligand and electronic effects. nih.govacs.org
Materials Science Synthesizing copolymers with desired monomer incorporation. Calculating reactivity ratios to predict copolymer composition. rsc.org

| Mechanism | Understanding the role of additives and solvents. | Simulating solvent effects and non-covalent interactions in the catalytic cycle. |

Table of Mentioned Compounds

Compound Name
This compound
Acetylene
Catechol
Dimethyl acetylenedicarboxylate (DMAD)
Ethyl vinyl ether
2,4,6-trivinylcyclotriboroxane
2-Hydroxyacetophenone
Poly(this compound)

Q & A

Basic: What are the optimal synthetic routes for 2-(Ethenyloxy)phenol, and how can reaction efficiency be validated experimentally?

Methodological Answer:
this compound can be synthesized via nucleophilic substitution between 2-hydroxyphenol and vinyl halides (e.g., vinyl bromide) under alkaline conditions. Catalytic methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic solvent system (water/dichloromethane) enhance yield by stabilizing intermediates . Reaction efficiency is validated using gas chromatography-mass spectrometry (GC-MS) to monitor byproducts and ¹H/¹³C NMR to confirm structural integrity. For reproducibility, kinetic studies under varying temperatures (25–80°C) and pH (8–12) are recommended .

Basic: How should researchers characterize the thermal stability of this compound, and what decomposition products are anticipated?

Methodological Answer:
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is critical for determining decomposition temperatures and enthalpy changes. Under inert atmospheres (N₂), this compound decomposes at ~200°C, forming phenolic aldehydes and ethylene derivatives via retro-ene reactions . For safety protocols, refer to handling guidelines in Safety Data Sheets (SDS) that emphasize avoiding temperatures >150°C and inert storage conditions .

Advanced: How can contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

Methodological Answer:
Discrepancies in NMR data often arise from solvent effects or impurities. To resolve these:

Standardize solvent systems : Compare DMSO-d₆ vs. CDCl₃, as polar solvents shift aromatic proton signals upfield .

High-resolution mass spectrometry (HRMS) : Confirm molecular ion purity to rule out isobaric contaminants .

X-ray crystallography : Use SHELXL for refining crystal structures to validate bond angles and electronic environments influencing NMR shifts .

Advanced: What computational methods are recommended for modeling the reaction mechanisms of this compound in radical polymerization?

Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level effectively models radical initiation pathways. Focus on:

  • Transition-state analysis for vinyl ether cleavage.
  • Solvent effects using polarizable continuum models (PCM) to simulate aqueous/organic environments .
  • Validation via experimental electron paramagnetic resonance (EPR) to detect radical intermediates .

Basic: What are the best practices for quantifying this compound in biological matrices, and what analytical challenges exist?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode achieves detection limits <1 ng/mL. Challenges include:

  • Matrix effects : Mitigate using isotope-labeled internal standards (e.g., ²H₅-2-(Ethenyloxy)phenol).
  • Column selection : C18 columns with 2.6 µm particle size improve peak resolution for polar metabolites .

Advanced: How do steric and electronic effects influence the regioselectivity of this compound in electrophilic aromatic substitution?

Methodological Answer:
The ethoxyvinyl group acts as an ortho/para-directing electron donor. Regioselectivity is controlled by:

  • Steric hindrance : Bulky substituents favor para-substitution.
  • Solvent polarity : Polar solvents stabilize charge-separated transition states, enhancing meta-selectivity in rare cases.
    Validate using Hammett σ constants and kinetic isotope effects (KIE) to probe electronic vs. steric contributions .

Basic: What safety protocols are essential when handling this compound in aqueous solutions?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
  • Storage : Amber glass vials at 4°C under nitrogen to inhibit hydrolysis to 2-hydroxyphenol and acetaldehyde .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can researchers address discrepancies in reported biological activity (e.g., cytotoxicity) of this compound derivatives?

Methodological Answer:

Standardize assays : Use MTS/PrestoBlue for cytotoxicity to avoid interference from phenolic byproducts.

Control for metabolic activation : Include liver microsomal fractions (S9) to assess pro-drug activation .

Structure-activity relationship (SAR) studies : Correlate substituent electronic profiles (Hammett σ) with IC₅₀ values .

Basic: What spectroscopic techniques are most effective for distinguishing this compound from its structural isomers?

Methodological Answer:

  • Infrared (IR) spectroscopy : The vinyl ether C-O-C stretch at 1220–1250 cm⁻¹ is diagnostic.
  • ¹³C NMR : The ethenyloxy carbon resonates at δ 90–100 ppm, distinct from alkyl ethers (δ 60–70 ppm) .
  • Raman spectroscopy : Differentiates isomers via vinyl group vibrational modes at 1630 cm⁻¹ .

Advanced: What strategies mitigate polymerization side reactions during this compound synthesis?

Methodological Answer:

  • Inhibitors : Add 100–200 ppm hydroquinone or TEMPO to quench radicals .
  • Low-temperature synthesis : Conduct reactions at –20°C to suppress chain propagation .
  • Continuous-flow reactors : Minimize residence time to <5 seconds, preventing oligomer formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.